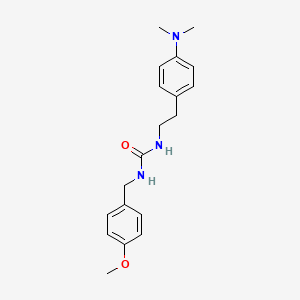

1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea

Descripción

Propiedades

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-22(2)17-8-4-15(5-9-17)12-13-20-19(23)21-14-16-6-10-18(24-3)11-7-16/h4-11H,12-14H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCBFYMQPTYQOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Análisis De Reacciones Químicas

1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Building Block in Organic Chemistry

- The compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, such as oxidation, reduction, and substitution, making it valuable in the development of new compounds.

2. Reaction Mechanisms

- The compound can undergo:

- Oxidation: Using agents like potassium permanganate or hydrogen peroxide.

- Reduction: With reducing agents such as lithium aluminum hydride.

- Substitution Reactions: Particularly at the dimethylamino group under acidic or basic conditions.

Biological Research

1. Enzyme Inhibition Studies

- Research indicates that 1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea can be used to study enzyme inhibition mechanisms. Its structural features enable it to interact with specific enzymes, making it a candidate for exploring therapeutic targets .

2. Receptor Binding

- The compound's ability to bind to various receptors has been investigated, potentially leading to new insights into drug design and pharmacology .

Medical Applications

1. Pharmaceutical Development

- Ongoing research aims to explore the potential of this compound as an intermediate or active ingredient in drug formulations. Its unique properties may contribute to the development of novel therapeutic agents targeting diseases such as cancer or infections .

2. Antimicrobial Activity

- Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis, suggesting its potential role in treating bacterial infections .

Industrial Applications

1. Specialty Chemicals Production

- In industrial settings, this compound may be utilized in manufacturing specialty chemicals and materials due to its reactivity and functional diversity.

Case Studies

Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis

- A high-throughput screening identified several compounds from the 4PP series that showed promising activity against Mycobacterium tuberculosis. The structure-activity relationship studies indicated that modifications to the methoxy group significantly influenced antibacterial efficacy .

Case Study 2: Enzyme Inhibition Mechanism Investigation

Mecanismo De Acción

The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea can be compared with similar compounds such as:

1-(4-(Dimethylamino)phenethyl)-3-(4-methylbenzyl)urea: This compound has a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.

1-(4-(Dimethylamino)phenethyl)-3-(4-chlorobenzyl)urea: The presence of a chlorine atom can introduce different electronic and steric effects, influencing the compound’s properties.

1-(4-(Dimethylamino)phenethyl)-3-(4-nitrobenzyl)urea:

Actividad Biológica

1-(4-(Dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which features a dimethylamino group and a methoxybenzyl moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that the compound exhibits multiple mechanisms of action, which may include:

- Inhibition of Enzymatic Activity : The urea moiety is known to interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The dimethylamino group may facilitate binding to specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of specific cancer cell lines. For instance, it has shown effectiveness against HeLa cells, with IC50 values indicating significant cytotoxicity.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antibacterial agent.

- Anti-inflammatory Effects : Some studies have reported that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Anticancer Activity

A study published in the International Journal of Molecular Sciences highlighted the anticancer properties of similar compounds in the urea family. The research indicated that modifications to the urea structure could enhance cytotoxic effects against cancer cells. Specific derivatives showed IC50 values ranging from 73 to 84 mg/mL across different cancer cell lines, suggesting that structural variations significantly impact biological activity .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. It was found that certain derivatives exhibited substantial inhibition zones against both Gram-positive and Gram-negative bacteria. This suggests that this compound could similarly possess broad-spectrum antimicrobial activity .

Anti-inflammatory Studies

Research has also explored anti-inflammatory activities associated with compounds containing similar moieties. These studies indicate that such compounds can modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for this urea derivative, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including:

- Amine coupling : Reacting substituted phenethylamines with isocyanate intermediates under anhydrous conditions (e.g., using dichloromethane as a solvent) .

- Protection/deprotection strategies : Temporary blocking of functional groups (e.g., methoxy or dimethylamino groups) to prevent side reactions during urea bond formation .

- Optimization parameters :

- Temperature : Controlled heating (60–80°C) to accelerate coupling while minimizing decomposition .

- Catalysts : Use of triethylamine or DABCO to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate high-purity product .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., dimethylamino at δ 2.8–3.2 ppm, methoxy at δ 3.7–3.9 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .

- Mass Spectrometry (MS) :

- HRMS : Verify molecular formula (e.g., expected [M+H]+ ion for C₂₃H₃₂N₃O₂: 394.2491) .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced: How can researchers investigate the biological target engagement of this compound?

Methodological Answer:

Strategies include:

- Enzyme inhibition assays : Screen against kinase or protease panels to identify potential targets, using fluorogenic substrates and IC₅₀ calculations .

- Receptor binding studies : Radioligand displacement assays (e.g., with ³H-labeled antagonists) to quantify affinity (Ki) for GPCRs or nuclear receptors .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in active sites, guided by structural analogs .

Advanced: What strategies resolve discrepancies in reported biological activity data?

Methodological Answer:

Address contradictions via:

- Dose-response standardization : Test activity across a 10<sup>−12</sup>–10<sup>−6</sup> M range to identify non-linear effects .

- Assay validation : Use orthogonal methods (e.g., cell viability vs. caspase-3 activation for apoptosis studies) .

- Meta-analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or solvent effects (e.g., DMSO toxicity at >0.1%) .

Advanced: How can computational methods optimize synthesis and predict reactivity?

Methodological Answer:

Integrated computational-experimental workflows:

- Reaction path search : Apply density functional theory (DFT) to model intermediates and transition states, identifying energy barriers .

- Solvent optimization : Use COSMO-RS simulations to predict solvent effects on reaction yields .

- Machine learning : Train models on existing urea derivative datasets to recommend optimal catalysts or temperatures .

Basic: What structural features influence this compound’s pharmacological potential?

Methodological Answer:

Key pharmacophores include:

- Urea core : Hydrogen-bond donor/acceptor sites for target binding .

- 4-Methoxybenzyl group : Enhances lipophilicity (logP ~3.5) and membrane permeability .

- 4-Dimethylaminophenethyl moiety : Potential for cation-π interactions with aromatic residues in enzymes .

Advanced: How to design analogs for improved pharmacokinetics?

Methodological Answer:

Approaches for structural optimization:

- Bioisosteric replacement : Substitute methoxy with trifluoromethyl to modulate metabolic stability .

- Prodrug derivatization : Introduce ester groups to enhance solubility, with in vitro hydrolysis assays to assess release kinetics .

- Metabolic profiling : Use liver microsomes and LC-MS/MS to identify major metabolites and guide structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.